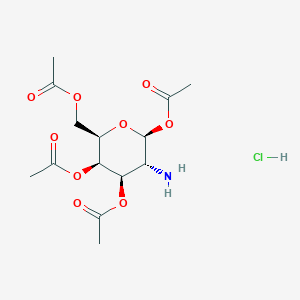

2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride

描述

2-Amino-2-deoxy-β-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride (CAS: 34948-62-4) is a derivative of D-galactosamine where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the amino group at position 2 is protonated as a hydrochloride salt. Its molecular formula is C₁₄H₂₂ClNO₉, with a molecular weight of 383.78 g/mol . This compound is widely used in glycochemistry as a protected intermediate for synthesizing galactose-containing glycoconjugates, such as glycolipids or glycoproteins. The acetylation enhances stability and solubility in organic solvents, while the hydrochloride salt improves crystallinity and handling .

属性

IUPAC Name |

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-ABJJILNISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

- Antimicrobial Activity : Research has indicated that derivatives of amino sugars like 2-amino-2-deoxy-beta-D-galactopyranose can exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The modification of the acetyl groups can enhance the bioactivity against specific pathogens.

- Cancer Research : The compound has been studied for its potential role in cancer therapeutics. Its ability to interact with cell surface receptors makes it a candidate for drug delivery systems aimed at targeting cancer cells specifically. Case studies have demonstrated its efficacy in enhancing the cytotoxic effects of certain chemotherapeutic agents.

- Immunomodulation : There is growing interest in the use of this compound as an immunomodulator. Its structural features allow it to influence immune responses, making it a subject of investigation in autoimmune disease therapies.

Biochemical Applications

- Glycosylation Reactions : The compound serves as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds in carbohydrate synthesis. This application is crucial for producing complex carbohydrates that can be used in vaccine development and therapeutic proteins.

- Enzyme Inhibition Studies : Due to its structural similarity to natural substrates, 2-amino-2-deoxy-beta-D-galactopyranose derivatives are used in enzyme inhibition studies. They help elucidate enzyme mechanisms and identify potential inhibitors for therapeutic applications.

Material Science Applications

- Biomaterials Development : The compound's biocompatibility makes it suitable for developing biomaterials used in tissue engineering and regenerative medicine. It can be incorporated into scaffolds that promote cell adhesion and proliferation.

- Nanotechnology : In nanomedicine, 2-amino-2-deoxy-beta-D-galactopyranose can be functionalized onto nanoparticles for targeted drug delivery systems. This enhances the specificity and efficacy of drug delivery mechanisms while minimizing side effects.

Case Studies

- A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various acetylated amino sugars, highlighting the effectiveness of 2-amino-2-deoxy-beta-D-galactopyranose derivatives against Staphylococcus aureus .

- Another research article focused on the role of this compound in cancer therapy, demonstrating its ability to enhance the efficacy of doxorubicin when used in combination therapy .

作用机制

The mechanism by which 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride exerts its effects depends on its specific application. For example, in glycomimetics, it may interact with specific receptors or enzymes, mimicking the natural carbohydrate and triggering biological responses. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related derivatives, focusing on stereochemistry, substituents, and physicochemical properties.

2.1.1 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (CAS: 10034-20-5)

- Key Difference : Glucose (C4 hydroxyl in axial position) vs. galactose (C4 hydroxyl in equatorial position).

- Molecular Formula: C₁₄H₂₂ClNO₉ (identical to the galactose derivative).

- Melting Point : 197–200°C , significantly lower than the galactose analogue (234–236°C ), indicating stereochemistry-driven differences in crystal packing.

- Applications : Used in glucosamine-based drug synthesis, such as heparin precursors .

2.1.2 2-(Acetylamino)-2-deoxy-β-D-galactopyranose 1,3,4,6-tetraacetate (CAS: 3006-60-8)

- Key Difference: N-Acetylated amino group vs. free amino group in the hydrochloride.

- Molecular Formula: C₁₆H₂₃NO₁₀ (vs. C₁₄H₂₂ClNO₉ for the hydrochloride).

- Properties : Higher lipophilicity due to the acetyl group, making it more soluble in organic solvents like dichloromethane. Lacks ionic character, reducing water solubility compared to the hydrochloride .

- Applications : Precursor for neutral glycosylation reactions in oligosaccharide synthesis .

2.1.3 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS: 141510-66-9)

- Key Difference: Iodo substitution at C2 instead of an amino group.

- Molecular Formula : C₁₄H₁₉IO₉ (molecular weight: 458.20 g/mol).

- Reactivity : The iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for radiopharmaceutical labeling .

Physicochemical Properties Comparison

Research Findings

- Synthetic Utility : The hydrochloride salt of the galactosamine derivative is preferred for solid-phase peptide synthesis due to its stability, while the N-acetylated version (3006-60-8) is used in solution-phase reactions requiring neutral conditions .

- Thermal Stability : The higher melting point of the galactose hydrochloride (234–236°C) compared to its glucosamine counterpart suggests stronger intermolecular forces, likely due to equatorial C4 hydroxyl enhancing hydrogen bonding .

- Biochemical Specificity : Enzymes like galactosidases show higher activity toward galactose derivatives than glucose analogues, impacting drug targeting .

生物活性

2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride (CAS No. 34948-62-4) is a chemically modified derivative of galactosamine. This compound has garnered attention for its potential biological activities, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The biological activity of 2-amino-2-deoxy-beta-D-galactopyranose tetraacetate is primarily linked to its role as an analog of naturally occurring sugars involved in GAG synthesis. Studies indicate that it may interfere with the incorporation of glucosamine into GAGs, which are critical for various physiological functions including cell signaling and structural integrity of tissues.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that derivatives of 2-amino-2-deoxy-beta-D-galactopyranose can significantly inhibit the incorporation of D-[3H]glucosamine into isolated GAGs. For instance:

- A study showed that certain acetylated analogs reduced D-[3H]glucosamine incorporation to approximately 7% of control levels at a concentration of 1.0 mM, indicating a strong inhibitory effect on GAG synthesis .

- The inhibition mechanism may involve competition for metabolic pathways or direct enzymatic inhibition .

Effects on Cellular Metabolism

In cultured primary hepatocytes, these compounds were found to affect not only GAG synthesis but also total protein synthesis:

- Total protein synthesis was reduced to about 60% of control levels when treated with specific analogs .

- Exogenous uridine was able to restore protein synthesis inhibition, suggesting a uridine trapping mechanism that depletes UTP pools necessary for protein synthesis .

Study on Antibacterial Activity

A related compound, diosgenyl β-D-galactosaminoside hydrochloride, exhibited significant antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) values indicated that this compound was as effective as conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

- The study highlighted its potential as an alternative therapeutic agent in treating resistant bacterial infections.

Glycosylation Reactions

Research has also explored the use of 2-amino-2-deoxy-beta-D-galactopyranose derivatives in glycosylation reactions:

- These reactions have implications for synthesizing complex carbohydrates with potential applications in drug development and biotechnology .

Data Table: Biological Activity Summary

准备方法

Starting Materials and Key Precursors

The synthesis typically begins with D-galactosamine hydrochloride or its protected derivatives. The primary objectives are:

-

Amino group protection at C2 to prevent undesired side reactions.

-

Selective acetylation of hydroxyl groups at C1, C3, C4, and C6.

-

Final deprotection and salt formation to yield the hydrochloride.

Example Protocol from β-D-Galactosamine Hydrochloride:

-

Amino Protection : The 2-amino group is acetylated using acetic anhydride in pyridine to form 2-acetamido-2-deoxy-β-D-galactopyranose .

-

Hydroxyl Acetylation : Subsequent treatment with excess acetic anhydride and pyridine at 0–5°C selectively acetylates the remaining hydroxyl groups (C1, C3, C4, C6).

-

Hydrochloride Formation : The acetamide group is hydrolyzed under acidic conditions (e.g., HCl in methanol), followed by precipitation with ether to yield the hydrochloride salt.

Critical Parameters :

-

Temperature control during acetylation prevents over-acetylation or migration.

Industrial-Scale Production Methods

Large-Scale Acetylation and Purification

Industrial processes prioritize yield and scalability. A representative method involves:

Table 1: Optimization of Acetylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (Ac₂O) | 5:1 (vs. substrate) | Maximizes acetylation |

| Reaction Temperature | 0–5°C | Minimizes side reactions |

| Catalyst | Pyridine (10% v/v) | Enhances reaction rate |

| Purification | Recrystallization | Purity >98% |

Stereochemical Control and Anomeric Configuration

β-Selective Glycosylation Strategies

The β-configuration at the anomeric center (C1) is preserved using:

Example: β-Anomer Formation

-

Donor : 1,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl bromide.

-

Acceptor : 5-Chloro-1-pentanol.

-

Catalyst : Sc(OTf)₃ (0.5 equiv) in 1,2-dichloroethane at reflux.

-

Yield : 72% β-glycoside, α/β ratio 1:9.

Deprotection and Hydrochloride Salt Formation

Acidic Hydrolysis of the Acetamide Group

The final step involves converting the 2-acetamido group to a free amine:

Table 2: Characterization Data

| Property | Value |

|---|---|

| Melting Point | 204–206°C |

| [α]D²⁵ (c 1.0, H₂O) | +42.5° |

| ¹H NMR (D₂O) | δ 5.15 (d, H-1, J = 8.3 Hz) |

| HRMS (m/z) | 383.78 [M+H]⁺ |

Alternative Synthetic Pathways

Trifluoroacetyl Protection Strategy

To avoid side reactions during deoxygenation:

-

Trifluoroacetylation : The 2-amino group is protected with trifluoroacetic anhydride.

-

C6 Deoxygenation : Radical reduction (Bu₃SnH/Et₃B) removes the 6-hydroxyl group.

-

Hydrolysis : Trifluoroacetyl groups are cleaved with aqueous NaOH, followed by HCl neutralization.

Advantages :

Challenges and Mitigation Strategies

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。